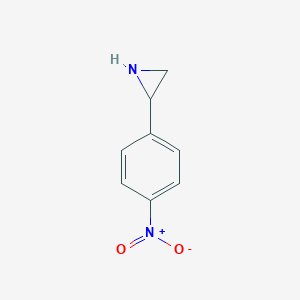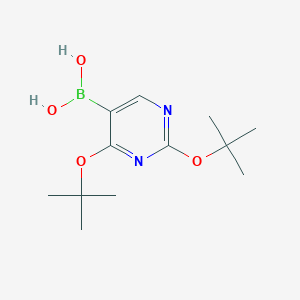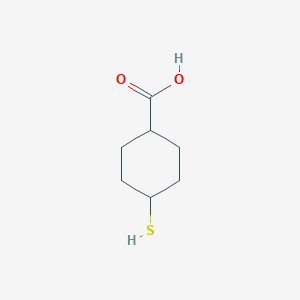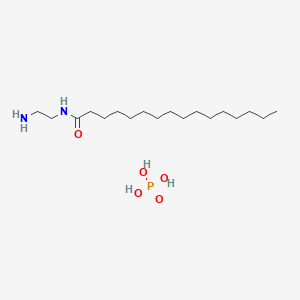
N-(2-Aminoethyl)palmitamide phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)palmitamide phosphate (NAEPP) is a phospholipid derivative that has recently gained attention due to its potential therapeutic applications. This compound is a member of the N-acylethanolamine family, which is known to play a role in various physiological processes, including pain sensation, inflammation, and metabolism.
Wirkmechanismus
N-(2-Aminoethyl)palmitamide phosphate modulates the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of NAE. This results in increased levels of NAE, which can activate cannabinoid receptors and reduce pain and inflammation. N-(2-Aminoethyl)palmitamide phosphate also induces apoptosis in cancer cells by activating the p38 mitogen-activated protein kinase (MAPK) pathway and inhibiting the Akt pathway.
Biochemische Und Physiologische Effekte
N-(2-Aminoethyl)palmitamide phosphate has been shown to have various biochemical and physiological effects, including reducing pain and inflammation, inducing apoptosis in cancer cells, and modulating lipid metabolism. N-(2-Aminoethyl)palmitamide phosphate has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting potential therapeutic applications in metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Aminoethyl)palmitamide phosphate is a relatively stable compound that can be easily synthesized in the lab. However, its low solubility in water can make it difficult to administer in vivo. N-(2-Aminoethyl)palmitamide phosphate also has a short half-life, which may limit its therapeutic efficacy.
Zukünftige Richtungen
Future research on N-(2-Aminoethyl)palmitamide phosphate should focus on improving its solubility and stability, as well as exploring its potential therapeutic applications in metabolic disorders. Further studies are also needed to elucidate the mechanism of action of N-(2-Aminoethyl)palmitamide phosphate and its potential side effects. N-(2-Aminoethyl)palmitamide phosphate may also have potential applications in drug delivery systems due to its ability to modulate the endocannabinoid system.
Synthesemethoden
N-(2-Aminoethyl)palmitamide phosphate can be synthesized through a two-step reaction. The first step involves the reaction of palmitic acid with ethylenediamine to form N-(2-aminoethyl)palmitamide (NAE). The second step involves the phosphorylation of NAE using phosphoric acid to form N-(2-Aminoethyl)palmitamide phosphate. This synthesis method has been optimized to yield high purity N-(2-Aminoethyl)palmitamide phosphate with a good yield.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)palmitamide phosphate has been studied for its potential therapeutic applications in various fields, including pain management, inflammation, and cancer treatment. Studies have shown that N-(2-Aminoethyl)palmitamide phosphate can reduce pain and inflammation by modulating the endocannabinoid system, which is involved in pain sensation and inflammation. N-(2-Aminoethyl)palmitamide phosphate has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Eigenschaften
CAS-Nummer |
100021-82-7 |
|---|---|
Produktname |
N-(2-Aminoethyl)palmitamide phosphate |
Molekularformel |
C18H41N2O5P |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N-(2-aminoethyl)hexadecanamide;phosphoric acid |
InChI |
InChI=1S/C18H38N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17-16-19;1-5(2,3)4/h2-17,19H2,1H3,(H,20,21);(H3,1,2,3,4) |
InChI-Schlüssel |
XORGSWPUTFUITJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O |
Andere CAS-Nummern |
100021-82-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)
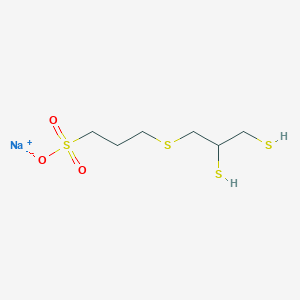
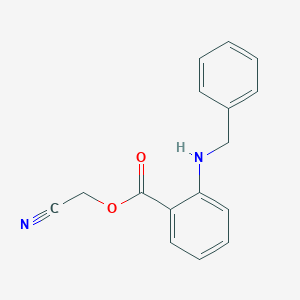
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)

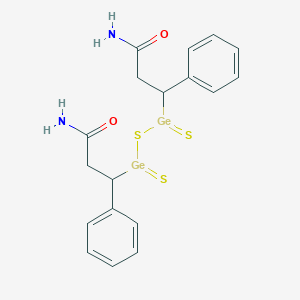
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)
